molecular formula C12H24O B14488821 Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- CAS No. 61065-77-8

Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl-

Cat. No.: B14488821
CAS No.: 61065-77-8
M. Wt: 184.32 g/mol
InChI Key: FNBYRKVLUFZUKN-UHFFFAOYSA-N
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Description

Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a methanol group, which is further substituted with a 1,1-dimethylethyl group and an alpha-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.

    Substitution: The 1,1-dimethylethyl group and alpha-methyl group are introduced through substitution reactions, often using alkyl halides and strong bases like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- can undergo oxidation to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are common oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The 1,1-dimethylethyl and alpha-methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

    Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound is similar but lacks the alpha-methyl group.

    Cyclohexanemethanol: This compound lacks both the 1,1-dimethylethyl and alpha-methyl groups.

Properties

CAS No.

61065-77-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-(4-tert-butylcyclohexyl)ethanol

InChI

InChI=1S/C12H24O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11,13H,5-8H2,1-4H3

InChI Key

FNBYRKVLUFZUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C(C)(C)C)O

Origin of Product

United States

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